(2Z)-2-(2-hydroxy-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one
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Overview
Description
(2Z)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound with a unique structure that includes a benzothiophene core, a nitrophenyl group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with 2,3-dihydro-1-benzothiophen-3-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential biological activities The presence of the nitro and hydroxy groups suggests that it may exhibit antimicrobial, anti-inflammatory, or anticancer properties
Industry
In industry, (2Z)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group may participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The hydroxy group may also play a role in the compound’s biological activity by forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar hydroxy group but different core structure.
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: Another compound with a hydroxy group and a different substituent pattern.
1-Hydroxycyclohexyl phenyl ketone: A compound with a hydroxy group and a cyclohexyl ring.
Uniqueness
(2Z)-2-[(2-HYDROXY-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to its combination of a benzothiophene core, a nitrophenyl group, and a hydroxy group
Properties
Molecular Formula |
C15H9NO4S |
---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
(2Z)-2-[(2-hydroxy-3-nitrophenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C15H9NO4S/c17-14-9(4-3-6-11(14)16(19)20)8-13-15(18)10-5-1-2-7-12(10)21-13/h1-8,17H/b13-8- |
InChI Key |
RWEYFEARYCGCLM-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=C(C(=CC=C3)[N+](=O)[O-])O)/S2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=CC=C3)[N+](=O)[O-])O)S2 |
Origin of Product |
United States |
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